2-(5-amino-1H-indol-2-yl)propan-1-ol
Description
2-(5-Amino-1H-indol-2-yl)propan-1-ol is an indole derivative featuring a primary amino group at position 5 of the indole ring and a propan-1-ol chain at position 2 (Figure 1). The amino and hydroxyl groups in this compound suggest polarity and hydrogen-bonding capacity, which may influence solubility, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(5-amino-1H-indol-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H14N2O/c1-7(6-14)11-5-8-4-9(12)2-3-10(8)13-11/h2-5,7,13-14H,6,12H2,1H3 |
InChI Key |
SERABXOHFUBJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC2=C(N1)C=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features and Variations
Structural Insights :
- Substituent Position: The position of functional groups on the indole ring significantly impacts biological activity. For example, amino groups at C5 (as in the target compound) may enhance binding to enzymatic targets compared to halogens (e.g., bromo in or fluoro in ).
- Propanol Chain Configuration: The primary alcohol in the target compound (propan-1-ol) differs from secondary alcohols (e.g., propan-2-ol in ), affecting steric interactions and metabolic pathways.
- Additional Moieties: Morpholine () and methoxyphenoxyethylamino () side chains introduce bulk and modulate receptor selectivity, contrasting with the simpler propanol chain in the target compound.
Receptor Binding and Therapeutic Potential
Implications for Target Compound: The amino group at C5 may enhance interactions with amine-sensitive targets (e.g., GPCRs or transporters). The absence of bulky substituents (unlike or ) could improve membrane permeability but reduce receptor specificity.
Analytical Characterization Techniques
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